

# resolving co-elution of losartan azide with other impurities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Losartan azide*

Cat. No.: *B10830609*

[Get Quote](#)

## Technical Support Center: Losartan Impurity Analysis

Welcome to the technical support center for resolving analytical challenges in losartan impurity profiling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and established experimental protocols to help you resolve the co-elution of **losartan azide** and other related impurities during chromatographic analysis.

## Frequently Asked Questions (FAQs)

Q1: What is **losartan azide** and why is it a critical impurity to monitor?

**Losartan azide**, chemically known as 5-[4'-(5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole, is a process-related impurity that can form during the synthesis of losartan. Initially, this impurity was a significant concern because it tested positive in a bacterial mutagenicity (Ames) test, classifying it as a potential mutagen. Such impurities need to be controlled at or below the Threshold of Toxicological Concern (TTC) as per ICH M7 guidelines. However, subsequent in vivo tests have confirmed that the **losartan azide** impurity is not an in vivo mutagen. Consequently, it is now classified as a non-mutagenic impurity under ICH M7(R1) and can be controlled according to ICH Q3A/B guidelines. Despite this reclassification, accurate quantification remains essential for quality control.

Q2: What typically causes the co-elution of **losartan azide** with other impurities?

Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks. The primary causes for the co-elution of **Losartan azide** with other process-related impurities or degradation products are:

- Structural Similarity: **Losartan azide** and other impurities, such as 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT), often share a very similar core structure, leading to similar retention behaviors in reversed-phase chromatography.
- Suboptimal Method Parameters: An unoptimized chromatographic method, including incorrect column chemistry, mobile phase composition, pH, or gradient slope, may not provide sufficient selectivity to separate these closely related compounds.
- Low Analyte Retention: If the capacity factor ( $k'$ ) is too low, compounds may pass through the column too quickly with the solvent front, preventing effective separation.

Q3: How can I detect if I have a co-elution problem in my chromatogram?

Detecting co-elution can be challenging, especially if peaks overlap perfectly. Here are some common indicators:

- Visual Peak Distortion: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing. A shoulder is a more reliable indicator of co-elution than simple tailing.
- Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can perform a peak purity analysis. This software feature compares UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.
- Mass Spectrometry (MS): An MS detector is highly effective for confirming co-elution. By analyzing the mass spectra across the chromatographic peak, you can identify if multiple mass-to-charge ratios ( $m/z$ ) are present, confirming the presence of multiple compounds.

Q4: What are the first troubleshooting steps to resolve co-elution?

The following workflow provides a systematic approach to troubleshooting co-elution issues.



[Click to download full resolution via product page](#)

Caption: A workflow for troubleshooting co-elution.

# Troubleshooting Guides

## Guide 1: Optimizing Mobile Phase and Gradient

If co-elution is confirmed, adjusting the mobile phase is often the most effective first step.

- Problem: Poor resolution between **losartan azide** and a neighboring impurity peak.
- Solution 1 (Isocratic): Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol). This increases the retention time and provides more opportunity for the column to separate the analytes.
- Solution 2 (Gradient): If using a gradient method, decrease the slope of the gradient. A shallower gradient over a longer time can significantly improve the separation of closely eluting peaks. Several studies have successfully used gradient HPLC methods to separate losartan from its numerous impurities.
- Solution 3 (pH Adjustment): The pH of the aqueous portion of the mobile phase can alter the ionization state of acidic or basic analytes, changing their retention. Using a buffer like 0.1% phosphoric acid or formic acid is common. Experiment with slight pH adjustments (e.g.,  $\pm 0.2$  units) to see if selectivity improves.

## Guide 2: Selecting an Appropriate Stationary Phase (Column)

Standard C18 columns may not always provide the necessary selectivity for sartan impurities.

- Problem: Co-elution persists even after mobile phase optimization on a standard C18 column.
- Solution: Switch to a column with a different selectivity. An XSelect CSH Phenyl-Hexyl column has been shown to provide improved selectivity and resolution for sartan drugs and their azido impurities compared to standard C18 columns. The phenyl-hexyl phase offers alternative pi-pi interactions that can help differentiate between structurally similar molecules.
- Considerations: When changing columns, also consider particle size. Moving from a  $5\ \mu\text{m}$  (HPLC) to a sub- $2\ \mu\text{m}$  (UPLC) particle size can dramatically increase efficiency and resolution, though it requires a UPLC system capable of handling higher backpressures.

## Experimental Protocols

Below are detailed methodologies from published application notes for the separation of losartan and its azido impurities.

### Protocol 1: UHPLC-UV-MS Method for Azido Impurity in Multiple Sartans

This method was developed to separate an azido impurity from irbesartan, losartan, and valsartan.

- Instrumentation: ACQUITY Arc System with PDA and ACQUITY QDa Mass Detector.
- Column: XSelect CSH Phenyl-Hexyl, 3.0 x 50 mm, 2.5  $\mu$ m.
- Mobile Phase: 40:60 Acetonitrile : Water with 0.1% Formic Acid.
- Flow Rate: 0.85 mL/min.
- Column Temperature: 30 °C.
- Detection:
  - UV (PDA): Wavelength scan from 200–400 nm.
  - MS (QDa): Single Ion Recording (SIR) for specific m/z values.
- Sample Preparation:
  - Prepare 1 mg/mL stock solutions of each analyte in 50:50 acetonitrile:water.
  - Dilute further with the same diluent to achieve desired working concentrations.
  - For a mixture, individual standard injections were performed at 0.2 mg/mL (APIs) and 0.02 mg/mL (azido impurity).

### Protocol 2: LC-MS/MS Method for Four Azido Impurities in Losartan API

This method is designed for the sensitive quantification of four different azido impurities in Losartan Potassium API.

- Instrumentation: Shimadzu Nexera™ XS UHPLC with LCMS-8045 Triple Quadrupole MS.
- Column: Details not specified, but a C18 is common for initial screening.
- Mobile Phase: Gradient elution using Mobile Phase A (Water) and Mobile Phase B (Methanol).
- Gradient Program:
  - 0-8 min: 60% B
  - 8-9 min: 60% to 95% B
  - 9-17 min: 95% B
  - 17-17.1 min: Return to 60% B
  - 18 min: Stop
- Flow Rate: 0.3 mL/min.
- Detection: LC-MS/MS with optimized Multiple Reaction Monitoring (MRM) transitions. A divert valve was used to direct the main losartan peak to waste to prevent source contamination.
- Sample Preparation:
  - Weigh 7.5 mg of losartan potassium API into a 5 mL volumetric flask.
  - Add 2.5 mL of diluent (Water:Methanol 10:90 v/v).
  - Sonicate until dissolved and make up the volume to 5 mL.
  - Filter the solution through a 0.45 µm nylon syringe filter before analysis.

## Data Presentation

The following tables summarize chromatographic data from various methods developed for the analysis of losartan and its impurities.

Table 1: Comparison of Chromatographic Methods for Losartan Impurity Separation

| Method Type | Column                                              | Mobile Phase                                                 | Key Analytes Separated                          | Reference |
|-------------|-----------------------------------------------------|--------------------------------------------------------------|-------------------------------------------------|-----------|
| UHPLC-UV-MS | XSelect CSH Phenyl-Hexyl (3.0 x 50 mm, 2.5 $\mu$ m) | 40:60 ACN:H <sub>2</sub> O with 0.1% Formic Acid (Isocratic) | Losartan, Valsartan, Irbesartan, Azido Impurity |           |
| HPLC        | ACCHROM ODS-C18 (250 mm x 4.6 mm, 5 $\mu$ m)        | Gradient of Acetonitrile and 0.1% Phosphoric Acid            | Losartan and 11 related impurities/degradants   |           |
| LC-MS/MS    | Not specified                                       | Gradient of Methanol and Water                               | Four azido impurities (AZBT, AZLS, AZBC, AZIM)  |           |
| UPLC        | HSS C18 (100 mm x 2.1 mm, 1.8 $\mu$ m)              | 56:44 (Buffer): (ACN:MeOH)                                   | Losartan and Chlorthalidone                     |           |

Table 2: Quantitative Performance Data for Azido Impurity Analysis

| Method      | Analyte                  | Linearity Range                   | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
|-------------|--------------------------|-----------------------------------|--------------------------|-----------------------------|-----------|
| UHPLC-UV-MS | Azido Impurity           | 16 ng/mL – 50 $\mu$ g/mL          | 16 ng/mL                 | Not specified               |           |
| HPLC        | Losartan & 11 Impurities | Not specified                     | ng/mL level              | ng/mL level                 |           |
| LC-MS/MS    | Four Azido Impurities    | Five-point calibration (r > 0.99) | Not specified            | Repeatability < 10% RSD     |           |

## Visualizations

The formation of various impurities is often linked to the synthesis pathway and subsequent degradation.



[Click to download full resolution via product page](#)

Caption: Origin of process-related and degradation impurities.

- To cite this document: BenchChem. [resolving co-elution of losartan azide with other impurities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10830609#resolving-co-elution-of-losartan-azide-with-other-impurities>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)